molecular formula C18H21ClN4OS B2579780 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-30-7

5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2579780
CAS RN: 851969-30-7
M. Wt: 376.9
InChI Key: SNDQUBUYHDZSSG-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H21ClN4OS and its molecular weight is 376.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound of interest, due to its structural similarity to various 1,2,4-triazole derivatives, may have potential applications in the synthesis of antimicrobial agents. Research on similar compounds, such as those involving the synthesis of novel 1,2,4-triazole derivatives, has demonstrated antimicrobial activities against a range of microorganisms. For instance, Bektaş et al. (2007) synthesized new triazole derivatives and found that some exhibited moderate to good antimicrobial activities, suggesting a potential route for exploring the antimicrobial properties of the compound (Bektaş et al., 2007).

Vibrational Spectroscopic Studies and Quantum Mechanical Analysis

The compound's structural and electronic properties can be investigated through vibrational spectroscopic studies and quantum mechanical analysis. Such studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties, aiding in the understanding of its potential biological activity. Kuruvilla et al. (2018) conducted a comprehensive study on a related compound using FT-IR, FT-Raman techniques, and quantum mechanical methods, which could serve as a methodology for investigating the compound (Kuruvilla et al., 2018).

Nonlinear Optical Properties and Photophysical Behavior

Research on structurally similar compounds has shown that they may exhibit significant nonlinear optical properties and photophysical behavior. These properties are crucial for applications in optical limiting, photonics, and materials science. For example, Murthy et al. (2013) synthesized novel compounds and evaluated their third-order nonlinear optical properties, demonstrating the potential for the compound of interest to be explored in similar applications (Murthy et al., 2013).

Anticancer and Antimicrobial Potentials

Compounds with the 1,2,4-triazole moiety have shown promise in anticancer and antimicrobial research. Synthesizing derivatives and analyzing their biological activity could reveal potential therapeutic applications. For instance, Katariya et al. (2021) investigated the synthesis of heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, revealing their significant anticancer and antimicrobial activities (Katariya et al., 2021).

properties

IUPAC Name

5-[(3-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDQUBUYHDZSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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